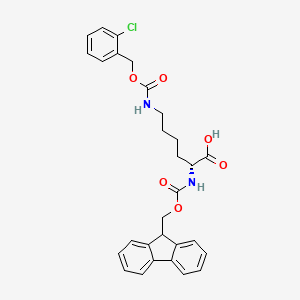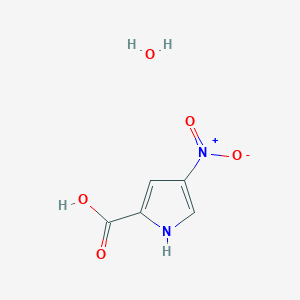
1,2-Difluoro-3,4-dimethoxybenzene
Übersicht
Beschreibung
1,2-Difluoro-3,4-dimethoxybenzene is an organic compound with the molecular formula C8H8F2O2. It is a fluorinated aromatic compound, characterized by the presence of two fluorine atoms and two methoxy groups attached to a benzene ring.
Biochemische Analyse
Biochemical Properties
It is known that the compound can interact with various enzymes, proteins, and other biomolecules
Molecular Mechanism
It is possible that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
It is possible that the compound interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,2-Difluoro-3,4-dimethoxybenzene can be synthesized through several methods. One common approach involves the direct fluorination of 1,3-dimethoxybenzene using trifluoromethyl hypofluorite in a solvent such as Freon at low temperatures (around -78°C). This reaction yields this compound with high selectivity .
Industrial Production Methods: Industrial production of this compound typically involves large-scale fluorination processes using similar reagents and conditions as those used in laboratory synthesis. The scalability of these methods allows for the efficient production of the compound for various applications .
Analyse Chemischer Reaktionen
Types of Reactions: 1,2-Difluoro-3,4-dimethoxybenzene undergoes several types of chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding quinones.
Reduction Reactions: The aromatic ring can be reduced under specific conditions to yield partially or fully hydrogenated products.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products:
Substitution: Products with nucleophiles replacing the fluorine atoms.
Oxidation: Quinones or other oxidized derivatives.
Reduction: Hydrogenated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
1,2-Difluoro-3,4-dimethoxybenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated aromatic compounds.
Materials Science: Employed in the development of molecular crystals with unique properties, such as solid-state lithium ion conductivity.
Biology and Medicine: Investigated for its potential use in drug design and development due to its fluorinated structure, which can enhance the bioavailability and metabolic stability of pharmaceutical compounds.
Wirkmechanismus
The mechanism of action of 1,2-difluoro-3,4-dimethoxybenzene in various applications involves its ability to participate in electrophilic and nucleophilic aromatic substitution reactions. The presence of fluorine atoms can influence the electronic properties of the aromatic ring, making it more reactive towards certain reagents. Additionally, the methoxy groups can act as electron-donating groups, further modulating the reactivity of the compound .
Vergleich Mit ähnlichen Verbindungen
1,2-Difluorobenzene: Lacks the methoxy groups, making it less reactive in certain substitution reactions.
1,2-Dimethoxybenzene: Lacks the fluorine atoms, resulting in different electronic properties and reactivity.
1,4-Difluoro-2,3-dimethoxybenzene: Similar structure but with different substitution pattern, leading to variations in reactivity and applications.
Uniqueness: 1,2-Difluoro-3,4-dimethoxybenzene is unique due to the combination of fluorine and methoxy substituents on the benzene ring. This combination imparts distinct electronic properties and reactivity, making it a valuable compound in various chemical and industrial applications .
Eigenschaften
IUPAC Name |
1,2-difluoro-3,4-dimethoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2O2/c1-11-6-4-3-5(9)7(10)8(6)12-2/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSPHFUKBONQAOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)F)F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















